molecular formula C17H13ClN2O4 B11654077 N-[(1Z)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide

N-[(1Z)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide

Cat. No.: B11654077
M. Wt: 344.7 g/mol
InChI Key: MEAHTMDHLPYTNB-QPEQYQDCSA-N
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Description

(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamide typically involves multiple steps, starting with the preparation of the benzodioxole and chlorophenyl intermediates. These intermediates are then subjected to formylation and amide coupling reactions under controlled conditions to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors, providing insights into its biochemical properties and potential therapeutic applications.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Uniqueness: (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamide stands out due to its specific combination of a benzodioxole ring and a chlorophenyl group, which confer unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

N-[(Z)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C17H13ClN2O4/c18-12-4-2-1-3-11(12)17(22)20-13(16(19)21)7-10-5-6-14-15(8-10)24-9-23-14/h1-8H,9H2,(H2,19,21)(H,20,22)/b13-7-

InChI Key

MEAHTMDHLPYTNB-QPEQYQDCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)N)\NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)N)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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